molecular formula C7H8N2O4S B6257640 5-methanesulfonamidopyridine-2-carboxylic acid CAS No. 850544-12-6

5-methanesulfonamidopyridine-2-carboxylic acid

Cat. No.: B6257640
CAS No.: 850544-12-6
M. Wt: 216.2
InChI Key:
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Description

5-Methanesulfonamidopyridine-2-carboxylic acid is a chemical compound that belongs to the class of sulfonamide derivatives It is characterized by the presence of a methanesulfonamide group attached to a pyridine ring, which also bears a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methanesulfonamidopyridine-2-carboxylic acid typically involves the introduction of the methanesulfonamide group to the pyridine ring followed by the carboxylation of the pyridine ring. One common method involves the reaction of 2-chloropyridine with methanesulfonamide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Methanesulfonamidopyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

5-Methanesulfonamidopyridine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-methanesulfonamidopyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The methanesulfonamide group can interact with amino acid residues in the enzyme’s active site, leading to inhibition of enzyme activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A sulfonamide antibiotic with a similar sulfonamide group but different aromatic ring structure.

    Pyridine-2-carboxylic acid: Lacks the methanesulfonamide group but shares the pyridine ring and carboxylic acid functionality.

    Methanesulfonamide: Contains the methanesulfonamide group but lacks the pyridine ring and carboxylic acid group.

Uniqueness

5-Methanesulfonamidopyridine-2-carboxylic acid is unique due to the combination of the methanesulfonamide group and the pyridine ring with a carboxylic acid group. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile compound for scientific research and industrial applications. Its ability to act as a scaffold for drug development further highlights its importance in medicinal chemistry.

Properties

CAS No.

850544-12-6

Molecular Formula

C7H8N2O4S

Molecular Weight

216.2

Purity

95

Origin of Product

United States

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